dansyl-ethanolamine dansyl-ethanolamine
Brand Name: Vulcanchem
CAS No.: 5282-89-3
VCID: VC20856277
InChI: InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol

dansyl-ethanolamine

CAS No.: 5282-89-3

Cat. No.: VC20856277

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

dansyl-ethanolamine - 5282-89-3

Specification

CAS No. 5282-89-3
Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
IUPAC Name 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Standard InChI InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3
Standard InChI Key OLNUFXNRCJFBMZ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO

Introduction

Chemical Structure and Properties

Dansyl-ethanolamine (CAS 5282-89-3) is a fluorescent compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37 g/mol. Its structure comprises a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) conjugated to ethanolamine (2-aminoethanol) via a sulfonamide linkage. The compound is also known by its systematic name, 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide. This unique structural arrangement contributes to the compound's distinctive fluorescent properties and reactivity profile.

The physical and chemical properties of dansyl-ethanolamine make it particularly suitable for biochemical applications:

PropertyDescription
Physical StateSolid at room temperature
ColorTypically pale yellow
FluorescenceStrong fluorescence under UV light
SolubilitySoluble in organic solvents (methanol, toluene); limited water solubility
Storage Conditions+4°C, protected from light
PurityTypically >95% (HPLC)
StabilityStable when stored properly; light-sensitive

Mechanism of Action

Target of Action

Dansyl-ethanolamine primarily acts as a fluorescent labeling reagent that targets free amines in biomolecules. The compound reacts with primary and secondary amines, including those found in amino acids, peptides, and proteins, to form stable fluorescent derivatives.

Mode of Action

The primary mode of action of dansyl-ethanolamine involves its reaction with free amines, yielding dansylated reaction products. This process enhances the detection capabilities of the target molecules by introducing a fluorescent tag that can be easily visualized and quantified using various analytical techniques.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the derivatization of amino acids. This process significantly enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) . The dansylation process alters the chromatographic behavior of amino acids and other amine-containing compounds, making them more amenable to separation and detection.

Environmental Factors

The action of dansyl-ethanolamine can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can significantly affect the rate and extent of the reaction between this compound and free amines . These factors must be carefully controlled in analytical applications to ensure consistent and reliable results.

Analytical Applications

Dansyl-ethanolamine has found extensive application in analytical chemistry, particularly in the separation and quantification of amino acids and other amine-containing compounds.

HPLC Analysis and Detection Methods

The most prominent analytical application of dansyl-ethanolamine is in high-performance liquid chromatography (HPLC) analysis with fluorescence detection. The dansyl group's strong fluorescence allows for sensitive detection, while its hydrophobicity enhances retention on reverse-phase columns, facilitating separation from other components in complex mixtures.

Research has shown that dansylated amino acids and polyamines can be simultaneously separated and quantified within a single HPLC run. According to Minocha and Long, twenty-two amino acids including alanine and two uncommon amino acids, ornithine and γ-aminobutyric acid (GABA), could be detected from the elution profile using a Synergi Hydro-RP column .

Detection Limits and Quantification

The sensitivity and detection limits of dansyl-ethanolamine-based analytical methods are highly advantageous for biochemical research. The following table summarizes the detection limits and linear ranges for various dansylated compounds, based on the research by Minocha and Long:

CompoundDetection Limit (pmol)Linear Range (pmol)Retention Time (min)
Aspartic Acid (Asp)11-2007.76
Glutamic Acid (Glu)11-2008.06
Glutamine (Gln)11-20011.43
Serine (Ser)0.50.5-20012.54
Arginine (Arg)11-10013.28
γ-Aminobutyric Acid (GABA)11-20018.40
Putrescine (Put)11-20043.95
Spermidine (Spd)11-20045.28
Spermine (Spm)22-20045.98

These data demonstrate the high sensitivity and broad linear range of dansyl-ethanolamine-based analytical methods, making them valuable for quantitative analysis of amino acids and polyamines in complex biological samples .

Special Considerations in Sample Preparation

The preparation of samples for analysis using dansyl-ethanolamine requires specific considerations to ensure optimal results. One critical aspect is the extraction of dansylated polyamines, which has been shown to be particularly challenging due to their tendency to adhere to container walls in aqueous environments.

Research by Minocha and Long revealed that dansylated polyamines extracted separately into an organic phase (toluene) showed significantly better recovery compared to those in aqueous phases. Their data on the recovery of dansyl polyamines from an aqueous environment is presented in the following table:

PolyamineTreatment A
(Standard Method)
Treatment B
(% of Treatment A)
Treatment C
(% of Treatment A)
B + C
(% of Treatment A)
Putrescine100 ± 461 ± 5153 ± 4107
Heptanediamine100 ± 130 ± 4167 ± 299
Spermidine100 ± 220 ± 11189 ± 3104
Spermine100 ± 321 ± 9192 ± 3106

Treatment A represented the standard procedure for preparing samples for separation and quantitation of dansylated polyamines. After termination of the dansylation reaction, the aqueous phase was extracted with toluene. The data clearly demonstrate that a significant portion of dansylated polyamines remained unrecovered without the toluene extraction step (Treatment B), highlighting the importance of proper sample preparation techniques when working with dansyl-ethanolamine .

Research Applications

Biochemical and Biomedical Research

Dansyl-ethanolamine's fluorescent properties make it valuable in medical imaging and diagnostics. It aids in the detection of specific biomolecules associated with various biological processes and pathological conditions. The compound's ability to form fluorescent derivatives with amines has made it particularly useful for studying proteins, peptides, and amino acids in various biological systems.

Advanced Materials Science

Recent research has expanded the applications of dansyl derivatives into materials science. A notable example is the development of a dansyl-tagged xanthate ester as a capping agent for synthesizing fluorescent silver nanoparticles. These nanoparticles exhibited distinct spectral properties, including surface plasmon resonance absorption at λmax = 414 nm and fluorescence at λmax = 498 nm, with a quantum yield of 0.24 .

Furthermore, these fluorescent silver nanoparticles demonstrated binding affinity toward serum albumin proteins. They showed interaction with both bovine serum albumin (BSA) and human serum albumin (HSA) with binding constants of 2.34 × 10^4 M^-1 and 2.14 × 10^4 M^-1, respectively. Interestingly, fluorescence resonance energy transfer (FRET) was observed between the fluorescent nanoparticles and the serum albumins, with FRET efficiencies of 77.23% for BSA and 56.36% for HSA . This research demonstrates the potential of dansyl derivatives in developing advanced nanomaterials with biological applications.

Comparison with Other Fluorescent Labeling Reagents

To fully appreciate the utility of dansyl-ethanolamine, it is valuable to compare its properties and applications with those of other common fluorescent labeling reagents:

FeatureDansyl-EthanolamineFluorescein DerivativesRhodamine DerivativesCyanine Dyes
Excitation Maximum~340 nm~490 nm~550 nm500-800 nm (varies)
Emission Maximum~520 nm~520 nm~570 nm550-850 nm (varies)
Quantum YieldModerateHighHighModerate to High
PhotostabilityModerateLow to ModerateModerateVaries
Water SolubilityLimitedGoodLimitedVaries
Target GroupsPrimary/Secondary AminesVarious (derivative-dependent)Various (derivative-dependent)Various (derivative-dependent)
Primary ApplicationsAmino acid analysis, Protein labelingCell imaging, Protein labelingCell imaging, Single-molecule studiesIn vivo imaging, Nucleic acid detection

This comparison highlights the unique combination of properties that make dansyl-ethanolamine particularly suitable for specific analytical applications, especially in the analysis of amino acids and polyamines in complex biological samples.

Future Perspectives and Challenges

The continued development of analytical techniques and biomedical applications suggests several promising directions for future research involving dansyl-ethanolamine:

Analytical Advancements

Efforts to improve the sensitivity, specificity, and throughput of dansyl-ethanolamine-based analytical methods are likely to continue. Integration with advanced separation techniques and mass spectrometry may further enhance the utility of dansyl derivatization in proteomics, metabolomics, and other areas of biochemical research.

Nanomaterial Applications

The successful incorporation of dansyl derivatives into fluorescent nanomaterials, as demonstrated by the development of dansyl-tagged xanthate ester-capped silver nanoparticles , suggests potential for expanding these applications. Future research may explore the development of other types of dansyl-functionalized nanomaterials for biosensing, imaging, and therapeutic applications.

Challenges

Despite its utility, dansyl-ethanolamine faces challenges including:

  • Limited water solubility, which can complicate its use in some biological applications

  • Competition from newer fluorescent labeling reagents with improved spectral properties

  • The need for specialized extraction procedures to ensure optimal recovery in analytical applications

Addressing these challenges will likely be a focus of future research efforts, potentially leading to improved derivatives or novel applications that leverage the unique properties of dansyl-ethanolamine.

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